{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride
Description
Properties
IUPAC Name |
2-[2-(pyrrolidin-1-ylmethyl)phenoxy]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-7-10-16-13-6-2-1-5-12(13)11-15-8-3-4-9-15;;/h1-2,5-6H,3-4,7-11,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELRKWGIYLFFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2OCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-(pyrrolidin-1-ylmethyl)phenol with 2-chloroethylamine hydrochloride under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride exhibit significant antioxidative properties. These compounds have been tested for their ability to inhibit oxidative stress in biological systems, which is crucial for developing therapeutic agents for diseases associated with oxidative damage.
Antibacterial Properties
The compound has shown promising antibacterial activity against various bacterial strains. Enzymatic assays have demonstrated its potential to inhibit key enzymes involved in bacterial metabolism, suggesting its utility in developing new antibacterial drugs.
Cancer Research
Cell-based assays have been conducted to evaluate the effects of this compound on cell proliferation and the cell cycle. Some derivatives have been characterized for their impact on cancer cell lines, indicating potential applications in cancer treatment.
Enzyme Inhibition
The compound has demonstrated the ability to inhibit several important enzymes, including:
- Phosphodiesterase type 5
- Isocitrate dehydrogenase 1
- Endothelin-converting enzyme 1
- Vascular adhesion protein 1
These interactions are critical for understanding its pharmacological profile and therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to optimize yield and purity. The synthetic routes often include reactions with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Study on Antioxidative Properties : A study demonstrated that certain derivatives could significantly reduce oxidative stress markers in vitro, suggesting potential for therapeutic use in oxidative stress-related diseases.
- Antibacterial Assays : In vitro tests revealed that the compound exhibited inhibitory effects against common bacterial strains, supporting its development as a new class of antibacterial agents.
- Cancer Cell Proliferation Studies : Research indicated that specific derivatives could induce apoptosis in cancer cell lines, highlighting their potential role in cancer therapy.
Mechanism of Action
The mechanism of action of {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific research context and application .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and selected analogs:
Key Observations:
- Backbone Diversity: The target compound’s phenoxyethylamine backbone differs from analogs like 2-phenyl-2-(2-pyrrolidinyl)ethanamine (phenyl core) or thiazole-containing derivatives (heterocyclic core). These variations impact lipophilicity and electronic properties .
- Substituent Effects: The pyrrolidinylmethyl group in the target compound may enhance binding to amine receptors (e.g., adrenergic or serotonergic receptors) compared to methylsulfanyl () or fluoropyridinyloxy groups ().
- Salt Form: All listed compounds are hydrochloride or dihydrochloride salts, improving aqueous solubility for in vitro studies. The dihydrochloride form in the target compound suggests higher solubility than mono-hydrochloride analogs .
Pharmacological and Biochemical Implications
- Phenoxyethylamine Derivatives: Compounds like 2C-D and 2C-P () are known psychoactive substances targeting serotonin receptors. The target compound’s pyrrolidinylmethyl group may reduce hallucinogenic effects while enhancing selectivity for specific receptor subtypes .
- Thiazole Analogs: The thiazole-containing analog () demonstrates how heterocyclic cores can alter metabolic stability.
- Fluorinated Derivatives : Fluorine in ’s compound increases electronegativity, which could enhance blood-brain barrier penetration compared to the target compound’s pyrrolidine group .
Biological Activity
{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is a synthetic compound notable for its complex structure, which includes a pyrrolidine ring and a phenoxy group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C13H22Cl2N2O
- Molecular Weight : 293.24 g/mol
- CAS Number : 1185299-17-5
The dihydrochloride form enhances the compound's solubility, making it suitable for various pharmaceutical applications .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antioxidative Properties
Experimental studies have shown that derivatives similar to this compound possess antioxidative properties, which are beneficial in combating diseases associated with oxidative stress. These properties were evaluated through assays measuring the compound's ability to inhibit oxidative damage in biological systems.
2. Antibacterial Activity
The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity. This characteristic suggests potential applications in developing new antibacterial agents.
3. Enzyme Inhibition
Enzymatic assays have revealed that this compound inhibits several key enzymes:
- Phosphodiesterase Type 5
- Isocitrate Dehydrogenase 1
- Endothelin-Converting Enzyme 1
- Vascular Adhesion Protein 1
These inhibitory effects indicate a potential role in therapeutic strategies targeting various diseases, including cardiovascular conditions and cancer.
4. Cell Proliferation and Cancer Treatment
Cell-based assays have been utilized to assess the impact of this compound on cell proliferation and the cell cycle. Some derivatives have shown promising results in affecting cell cycle progression, which is crucial for cancer treatment strategies.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyridylmethylamine | Contains a pyridine ring | Antidepressant effects |
| Phenylethylamine | Simple phenyl and ethyl groups | Stimulant properties |
| Benzylamine | Benzene ring attached to an amine | Antimicrobial activity |
| N-Methylpyrrolidine | Methylated pyrrolidine | Neuroactive properties |
The unique combination of structural elements in this compound may enhance its selective interaction with biological targets compared to other compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- A study demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines (e.g., MCF-7, MDA-MB-231) in a dose-dependent manner, suggesting its utility in cancer therapy .
- Another investigation highlighted its effectiveness in reducing glioma cell viability through multiple mechanisms, including cell cycle arrest and induction of necroptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with a phenoxyethylamine scaffold. Introduce the pyrrolidin-1-ylmethyl group via reductive amination or alkylation, using reagents like sodium cyanoborohydride (NaBH3CN) in methanol/acidic conditions .
- Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with CH2Cl2/MeOH).
- Step 3 : Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by crystallization from acetone/water (4:1 v/v) to enhance purity (>95%) .
- Critical Parameters : Temperature control during salt formation (40–50°C) prevents decomposition. Use Karl Fischer titration to verify water content in the final product .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology :
- NMR : 1H/13C NMR to confirm the presence of the pyrrolidine ring (δ 2.5–3.0 ppm for N-CH2 groups) and phenoxyethylamine backbone (δ 6.5–7.5 ppm for aromatic protons) .
- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in H2O/ACN) to assess purity (>98%) and detect impurities (e.g., unreacted starting materials) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 295.2 for the free base) .
Q. How does the dihydrochloride salt form impact solubility and stability in aqueous buffers?
- Methodology :
- Solubility Testing : Dissolve 10 mg in PBS (pH 7.4) at 25°C; compare with free base. The dihydrochloride salt typically exhibits higher solubility (>50 mg/mL) due to ionic interactions .
- Stability Assay : Incubate in PBS at 37°C for 24 hours; analyze via HPLC for degradation products (e.g., hydrolysis of the pyrrolidine ring at pH < 4) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., receptor binding vs. functional assays)?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]spiperone for dopamine D2 receptors) to measure Ki values. Compare with functional assays (e.g., cAMP inhibition in HEK293 cells) to identify discrepancies due to assay sensitivity or allosteric modulation .
- Data Normalization : Apply Hill coefficients to distinguish competitive vs. non-competitive binding. Use Schild analysis for antagonist potency .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pyrrolidine moiety for enhanced CNS penetration?
- Methodology :
- Modifications : Synthesize analogs with substituents on the pyrrolidine nitrogen (e.g., methyl, benzyl) or replace pyrrolidine with piperidine .
- Assays :
- LogP Measurement : Shake-flask method to determine octanol/water partition coefficients. Target LogP 2–3 for blood-brain barrier permeability .
- PAMPA-BBB : Parallel artificial membrane permeability assay to predict CNS bioavailability .
Q. What mechanistic insights explain discrepancies in cytotoxicity profiles between in vitro and ex vivo models?
- Methodology :
- In Vitro : Treat HepG2 cells with 10–100 µM compound; measure IC50 via MTT assay.
- Ex Vivo : Use precision-cut liver slices to assess metabolite-driven toxicity (e.g., CYP450-mediated bioactivation).
- Resolution : LC-MS/MS to identify reactive metabolites (e.g., quinone imines) that form protein adducts in ex vivo models but not in vitro .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
